molecular formula C8H10N2 B127250 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine CAS No. 146331-19-3

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

Cat. No. B127250
M. Wt: 134.18 g/mol
InChI Key: HNOVETPPRHXNDM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is a compound of interest in various fields, including pharmaceuticals, bactericide, antimicrobial agents, plant protection, synthetic resins, antioxidants, and plastics. It is particularly noted for its role as a side-chain in the production of the fourth-generation antibiotic Cefpirome, which has made it a topic of general interest in research .

Synthesis Analysis

Several methods have been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. One approach involves an Au(I)-catalyzed tandem reaction from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc, yielding polysubstituted pyrroles . Another method includes the reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions to produce 7-substituted derivatives . A key intermediate of Cefpirome was synthesized from cyclopentanone and propargylamine using copper(I) chloride in an autoclave, with a yield over 60% and high purity . A multicomponent condensation process has also been reported, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, with the structure confirmed by X-ray structural analysis . A novel synthetic route involving nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination has been developed, yielding a total of 43.15% with high purity . Additionally, preparation methods such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been utilized, with the acrolein route showing a promising yield of 87.4% .

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied extensively. X-ray structural analysis has been used to confirm the structure of these heterocycles . In a related study, the crystal and molecular structure of a derivative, 1,5-dihydro-2H-cyclopenta[1,2-b:5,4-b']dipyridin-2-imine, was solved by single-crystal X-ray-diffraction analysis, revealing intermolecular H-bonds and strong fluorescence properties .

Chemical Reactions Analysis

The chemical reactivity of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves various reactions. Cyclization of related compounds with amines has been studied, highlighting the importance of factors such as planarity, nucleophilic attack, basicity of the amine, and simultaneous tautomerization processes . The synthesis of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene involved acetylation, cyclization, chlorination, Sandmeyer bromination, and catalytic hydrogenated dehalogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are influenced by their molecular structure and the synthetic routes employed. The purity and yield of these compounds are critical for their application in pharmaceuticals and other industries. The fluorescence properties of certain derivatives suggest potential applications as ligands or in materials science . The high purity levels achieved in synthesis, as reported in the literature, indicate the effectiveness of the developed synthetic methods .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine is extensively utilized in the pharmaceutical industry. It serves as a crucial component in the synthesis of various drugs, particularly as a side-chain in the production of fourth-generation Cefpirome. This compound demonstrates diverse biological activities, including potential antiulcer and anticancer properties. Its synthesis methods, like the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, have been explored, with the acrolein route showing a yield up to 87.4%, indicating significant development prospects in pharmaceutical research (Fu Chun, 2007).

Synthetic Chemistry and Material Science

In the field of synthetic chemistry, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine is involved in the creation of various derivatives through methods like inverse electron-demand hetero–Diels–Alder/retro–Diels–Alder sequence and multicomponent condensation. These derivatives have potential applications in material science, including the development of synthetic resins, antioxidants, and plastics. Its versatility in forming different chemical structures makes it a valuable compound for exploring new materials and chemical processes (Morgan Donnard et al., 2017).

Green Chemistry and Environmental Applications

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine analogues has also been achieved through green chemistry approaches. For instance, the use of manganese-catalyzed oxidation in water showcases an environmentally friendly and efficient method for obtaining these compounds. Such green chemistry practices are important for reducing environmental impact and promoting sustainable chemical manufacturing processes (Lanhui Ren et al., 2015).

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used as novel inhibitors for carbon steel corrosion . Future research could explore more applications and improve the synthesis process.

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVETPPRHXNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Smoll - 2018 - digital.lib.washington.edu
Commercially viable methods to directly and selectively functionalize hydrocarbon CH bonds would have a significant impact in the chemical and fuel industries. Two desirable …
Number of citations: 0 digital.lib.washington.edu

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